ACDDP vs. Cisplatin: Twofold Reduction in Mutagenicity at Equal Genotoxic Doses
In a head-to-head comparison using the duplex genome of bacteriophage M13mp18 replicated in Escherichia coli, the active metabolite of ACDDP (ACDP) demonstrated statistically equivalent genotoxicity to cisplatin (cis-DDP) but exhibited approximately twofold lower mutagenicity. At a dose of two adducts per 370 base-pair mutational target (the lacZ' gene fragment), ACDP induced significantly fewer mutations than cis-DDP [1]. This difference is attributed to the structural and orientational isomerism of ACDP that precludes adduct formation at d(ApG) sites, thereby reducing the formation of highly mutagenic A*G* adducts by approximately threefold compared to cisplatin [2].
| Evidence Dimension | Mutagenicity (mutations per adduct in M13mp18 lacZ' gene fragment) |
|---|---|
| Target Compound Data | Mutagenicity of ACDP was lower than cis-DDP; difference was approximately twofold at a dose of two adducts per 370 base-pair mutational target. |
| Comparator Or Baseline | cis-Diamminedichloroplatinum(II) (cis-DDP, cisplatin) |
| Quantified Difference | Approximately twofold lower mutagenicity for ACDP compared to cis-DDP. |
| Conditions | Duplex genome of bacteriophage M13mp18 replicated in E. coli; SOS functions induced by UV irradiation; dose of two adducts per 370 bp mutational target in the lacZ' gene fragment. |
Why This Matters
For procurement in anticancer drug development, selecting ACDDP over cisplatin offers the potential to reduce therapy-related secondary mutagenesis and carcinogenesis while maintaining cytotoxic efficacy, a critical differentiator for long-term patient safety.
- [1] Yarema KJ, Lippard SJ, Essigmann JM. Effects of DNA adduct structure and distribution on the mutagenicity and genotoxicity of two platinum anticancer drugs. J Mol Biol. 1994 Mar 4;236(4):1034-48. doi:10.1016/0022-2836(94)90010-8. PMID:8120885. View Source
- [2] Yarema KJ, Wilson JM, Lippard SJ, Essigmann JM. Effects of DNA adduct structure and distribution on the mutagenicity and genotoxicity of two platinum anticancer drugs. (Abstract: ACDP forms threefold fewer highly mutagenic A*G* adducts). J Mol Biol. 1994;236(4):1034-48. View Source
